[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, also known by its CAS number 1333837-59-4, is an organic compound characterized by a phenyl ring substituted with a 2,5-dihydro-1H-pyrrole moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
The synthesis of [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine typically involves several key steps:
The reaction mechanism generally involves the formation of a pyrrole intermediate through cyclization processes followed by amination to introduce the methanamine group. Careful control of reaction conditions is crucial for optimizing yield and purity.
[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by the electron-rich nature of the pyrrole ring and the nucleophilic character of the amine group, making it suitable for diverse synthetic applications in organic chemistry .
The mechanism of action for [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with biological targets at a molecular level:
Research has shown that compounds similar in structure may interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy .
Key physical properties include:
Chemical properties include:
[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine has several notable applications in scientific research:
The perinucleolar compartment (PNC) is a dynamic subnuclear structure localized at the nucleolar periphery, enriched with RNA-binding proteins and transcripts essential for genome organization. Critically, PNC prevalence (percentage of cells containing ≥1 PNC) correlates with metastatic progression in solid tumors—reaching near 100% in distant metastases—and serves as a prognostic marker for poor patient outcomes in breast, ovarian, and colorectal cancers [2]. PNC formation is mechanistically linked to cancer cell dissemination via sequestration of polypyrimidine tract-binding protein 1 (PTBP1) by long non-coding RNA strRNA57, establishing PNC disruption as an anti-metastatic strategy [2]. Compounds like [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine represent early chemotypes targeting PNC integrity. By reducing PNC prevalence without cytotoxicity, such agents impair metastatic competence while sparing viability, distinguishing them from genotoxic therapies [2].
A phenotypic HTS campaign of 140,800 compounds identified PNC disruptors using PC3M-PTB-GFP reporter cells, where GFP-tagged PTB protein enabled automated PNC detection. Key assay metrics included:
Initial screening identified 4,338 hits reducing PNC prevalence to <5% (vs. 50–60% in controls). Triaging prioritized compounds lacking cytotoxicity, measured via:
Table 1: HTS Triage Workflow for PNC-Reducing Compounds
Stage | Criteria | Compounds Advanced |
---|---|---|
Primary HTS | >95% PNC reduction | 4,338 |
Reconfirmation | Activity + minimum cell count | 121 (1.1%) |
Dose-response | 12-point titration (50 μM–25 nM) | 93 |
Cytotoxicity filter | No ATP reduction | 26 |
The pyrrolo-containing hit CID 5152963 (AC₅₀ = 0.83 μM) emerged as a lead with selective PNC disruption and anti-migratory activity [2].
The core structure of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine features a pyrrole ring linked to a benzylamine moiety. Systematic SAR studies on related pyrrolopyrimidine hits revealed:
Table 2: Key SAR Trends in Pyrrolopyrimidine Analogs
Position | Modification | Activity Trend | Physicochemical Effect |
---|---|---|---|
Pyrrole C2/C5 | Methyl → H | ↓ 10-fold potency | Increased metabolic lability |
Phenyl para- | H → −CF₃ | ↑ 8-fold AC₅₀ | Enhanced logP and membrane diffusion |
Methanamine | −NH₂ → −NHAc | Inactive | Disrupted H-bonding capacity |
Notably, trifluoromethyl (−CF₃) incorporation amplified activity by optimizing lipophilicity (logP) and strengthening halogen-bonding interactions with PNC components [6]. Synthetic routes leveraged Knoevenagel condensations and formimidate cyclizations to access diverse analogs [2].
Lead optimization of pyrrole-derived PNC disruptors focused on improving drug-like properties while maintaining sub-μM potency. Key strategies included:
Metarrestin’s optimization exemplifies this approach: it reduced metastasis in vivo, extended survival, and advanced to Phase I trials. The scaffold of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine served as a critical SAR starting point for discovering analogs with improved efficacy and pharmacokinetics [2].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8